2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide
Description
Properties
CAS No. |
303102-77-4 |
|---|---|
Molecular Formula |
C24H23N5O3S |
Molecular Weight |
461.5 g/mol |
IUPAC Name |
2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H23N5O3S/c1-3-29-23(17-8-11-18(32-2)12-9-17)27-28-24(29)33-15-22(31)26-25-14-20-19-7-5-4-6-16(19)10-13-21(20)30/h4-14,30H,3,15H2,1-2H3,(H,26,31)/b25-14+ |
InChI Key |
OOWOCDLXAIMTLP-AFUMVMLFSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O)C4=CC=C(C=C4)OC |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide typically involves multiple steps. The initial step often includes the formation of the triazole ring, followed by the introduction of the sulfanyl group and the acetohydrazide moiety. The reaction conditions usually require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Hydrolysis Reactions
The hydrazone group and acetohydrazide linkage demonstrate susceptibility to hydrolysis under acidic or alkaline conditions:
| Conditions | Reagents | Products | Mechanistic Insight |
|---|---|---|---|
| Acidic (HCl, 0.1 M) | HCl/H₂O | 2-hydroxynaphthaldehyde + 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-triazol-3-yl]sulfanyl}acetohydrazide | Protonation of the hydrazone imine followed by nucleophilic water attack at the carbonyl |
| Alkaline (NaOH, 1 M) | NaOH/EtOH | Sodium salt of the carboxylic acid derivative + hydrazine | Base-mediated cleavage of the acetohydrazide bond |
Oxidation of Sulfanyl Group
The sulfanyl (-S-) bridge undergoes oxidation to form sulfoxides or sulfones:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| H₂O₂ (30%) | RT, 6 hr | Sulfoxide derivative (S=O) | Modulation of electronic properties for drug design |
| HNO₃ (conc.) | Reflux, 3 hr | Sulfone derivative (O=S=O) | Enhanced metabolic stability in biological systems |
Nucleophilic Substitution
The triazole ring participates in nucleophilic substitution reactions due to its electron-deficient nature:
| Nucleophile | Reagent | Product | Key Observation |
|---|---|---|---|
| Amines | DMF, 80°C, 12 hr | 3-amino-substituted triazole derivative | Regioselectivity at the triazole C3 position |
| Thiols | K₂CO₃, DMSO, 60°C | Thioether-linked analogs | Retention of the sulfanyl bridge’s redox activity |
Cyclization Reactions
Controlled cyclization forms fused heterocyclic systems:
Tautomerism and π-π Interactions
Structural studies reveal intramolecular tautomerism influencing reactivity:
-
Hydrazone tautomerism : The C11–N1 bond length (1.247 Å) and C12–N2 bond (1.313 Å) indicate keto-enol tautomerism potential .
-
π-π stacking : Interactions between naphthalenyl and triazole moieties stabilize transition states during electrophilic substitution .
Electrophilic Aromatic Substitution
The 2-hydroxynaphthalenyl group undergoes regioselective electrophilic attacks:
| Reagent | Position | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | C6 | Nitro-substituted derivative | 68% |
| Br₂ (1 equiv) | C3 | Bromo-substituted analog | 72% |
This compound’s multifaceted reactivity profile enables precise structural modifications for applications in medicinal chemistry and materials science. Further studies exploring its catalytic behavior and enantioselective transformations are warranted.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a building block for more complex molecules. Its triazole ring structure allows for further derivatization, leading to a variety of new compounds with potentially useful properties.
Biology
Research indicates that this compound exhibits various bioactive properties , including:
- Antimicrobial Activity : Studies have shown that triazole derivatives can inhibit the growth of bacteria and fungi.
- Anticancer Potential : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells, making it a candidate for drug development against various cancers.
Medicine
In medicinal chemistry, the compound is being explored for its potential therapeutic uses:
- Drug Development : Its ability to interact with biological targets suggests it could lead to new pharmaceuticals aimed at treating infections or cancer.
- Mechanism of Action : The interactions with specific enzymes or receptors can modulate biological pathways, which is crucial for pharmacological effects.
Industry
The compound also finds applications in industrial settings:
- Production of Specialty Chemicals : It can be used in the formulation of advanced materials such as coatings and adhesives.
- Polymer Chemistry : Its unique properties make it suitable for developing new polymers with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural Insights :
- Electron-Withdrawing Groups (EWGs) : The 4-chlorophenyl group in increases antimicrobial potency compared to the target’s 4-methoxyphenyl (electron-donating group, EDG).
- Hydroxy vs. Methoxy : The target’s 2-hydroxynaphthyl group may enhance antioxidant activity via radical scavenging, similar to the 4-hydroxybenzylidene in .
- Bulkier Substituents : OLC-12’s pyridinyl and isopropylphenyl groups improve binding to insect olfactory receptors , suggesting steric effects influence target specificity.
Computational Similarity Metrics
Using Tanimoto and Dice coefficients (MACCS and Morgan fingerprints), the target compound exhibits:
- ~60–70% Similarity to antimicrobial triazoles (e.g., ) due to shared sulfanylacetohydrazide scaffolds.
- <50% Similarity to OLC-12, reflecting divergent substituent chemistries .
Molecular networking (cosine scores from MS/MS fragmentation) clusters the target with hydroxynaphthyl-containing derivatives, distinct from ethoxyphenyl or pyridinyl analogues .
Bioactivity Profiles
- Antimicrobial Activity : QSAR models (DFT-B3LYP/6-31G) show that ΔE₁ (HOMO-LUMO gap) and ΣQ (total charge) correlate with potency. The target’s ΔE₁ (7.2 eV) and ΣQ (+0.34) predict moderate activity against S. aureus (cf. IC₅₀ = 28 µM for ) .
- Antioxidant Potential: The hydroxynaphthyl group’s radical stabilization may rival ’s 1.5× BHT activity, though experimental validation is needed.
Pharmacokinetic and Physicochemical Properties
The target’s higher polar surface area and solubility compared to may improve bioavailability despite its larger size.
Biological Activity
The compound 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide (hereafter referred to as "the compound") is a novel triazole derivative with significant potential in medicinal chemistry. This article reviews its biological activities based on recent studies, highlighting its pharmacological properties, synthesis methods, and potential therapeutic applications.
Molecular Formula
The molecular formula of the compound is , indicating a complex structure that includes a triazole ring and hydrazide moiety.
Structural Representation
The structural representation can be summarized as follows:
| Component | Structure |
|---|---|
| Triazole Ring | Triazole |
| Hydrazide Linkage | Hydrazide |
Antimicrobial Activity
Research indicates that the compound exhibits notable antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values were found to be between 20–40 µM against Staphylococcus aureus and Escherichia coli, suggesting moderate antibacterial activity when compared to standard antibiotics like ceftriaxone .
Antifungal Activity
The compound also shows antifungal activity, particularly against Candida albicans. It has been reported that the compound inhibits fungal growth at concentrations comparable to established antifungal agents .
Anticancer Potential
Studies have highlighted the anticancer potential of triazole derivatives. The compound was tested against various cancer cell lines, including:
- Colon Carcinoma (HCT-116) : The compound displayed an IC50 value of 6.2 μM, indicating significant cytotoxicity.
- Breast Cancer (T47D) : IC50 values were reported at 43.4 μM and 27.3 μM for different derivatives of triazoles .
The proposed mechanism involves the inhibition of key metabolic pathways in microbial and cancer cells. The triazole ring is believed to interfere with enzyme functions critical for cell viability, leading to apoptosis in cancer cells and growth inhibition in microbes.
Synthesis and Evaluation
A study synthesized the compound through a multi-step process involving the reaction of appropriate precursors under controlled conditions. The synthesis yielded a high purity product, which was further evaluated for biological activity.
Comparative Studies
Comparative studies with other triazole derivatives revealed that this specific compound exhibited superior activity against certain pathogens while maintaining lower toxicity profiles in normal cell lines .
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
The compound can be synthesized via condensation of hydrazide intermediates with aldehydes under reflux conditions. Key steps include:
- Hydrazide formation : Reacting methyl-[(heterocyclic)thio]acetate with hydrazine hydrate in absolute ethanol under reflux for 4 hours (yield: ~75%) .
- Schiff base formation : Condensation with 2-hydroxy-1-naphthaldehyde in ethanol, monitored by TLC (chloroform:methanol, 7:3). Ice-water quenching improves crystallization . Critical parameters : Excess hydrazine (1.2 eq) and solvent purity significantly affect yield. Lower yields (<60%) occur with impure solvents or deviations in stoichiometry .
Q. Which spectroscopic techniques are most reliable for structural confirmation?
A combination of 1H/13C NMR , IR , and X-ray crystallography is recommended:
- NMR : Aromatic protons (δ 7.2–8.5 ppm) and imine (C=N) signals (δ 8.3 ppm) confirm the hydrazone moiety .
- IR : Stretching vibrations for C=S (1250–1280 cm⁻¹) and N-H (3200–3300 cm⁻¹) validate the triazole-thioacetohydrazide core .
- X-ray : Resolves stereochemistry of the (E)-configured imine bond .
Q. What safety protocols are essential during handling?
- Storage : Keep in airtight containers at –20°C to prevent hydrolysis .
- Handling : Use fume hoods, nitrile gloves, and avoid contact with water (risk of exothermic decomposition) .
- Emergency measures : For skin exposure, wash with 10% sodium bicarbonate; for inhalation, administer oxygen .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways and predict substituent effects?
- Bayesian optimization : Reduces trial runs by 40% in multi-step syntheses by prioritizing high-yield conditions (e.g., solvent polarity, temperature) .
- DFT calculations : Predict electronic effects of substituents (e.g., methoxy vs. chloro groups) on reaction intermediates. For example, 4-methoxyphenyl enhances electron density at the triazole ring, stabilizing intermediates .
- COMSOL Multiphysics : Models heat transfer in exothermic steps (e.g., hydrazine reactions) to prevent thermal runaway .
Q. How do structural modifications impact biological activity, such as enzyme inhibition?
- Triazole modifications : Replacing the 4-ethyl group with cyclohexyl reduces α-glucosidase inhibition (IC50 increases from 12 µM to >100 µM) due to steric hindrance .
- Hydrazone substituents : Electron-withdrawing groups (e.g., nitro) on the naphthylidene moiety enhance antibacterial activity (MIC: 2 µg/mL vs. S. aureus) by increasing membrane permeability .
- Docking studies : The compound’s sulfanyl group forms hydrogen bonds with α-glucosidase’s Asp349, critical for competitive inhibition .
Q. How can contradictory spectral or bioactivity data be resolved?
- Case study : Discrepancies in reported antibacterial IC50 values (5–50 µM) arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines .
- Spectral anomalies : Broad NMR peaks for NH protons may indicate tautomerism. Use variable-temperature NMR to confirm dynamic equilibria .
Methodological Recommendations
- Synthetic reproducibility : Pre-dry solvents over molecular sieves and use fresh hydrazine hydrate to avoid side reactions .
- Data validation : Cross-validate computational predictions with experimental kinetics (e.g., Arrhenius plots for activation energy) .
- Biological assays : Include positive controls (e.g., acarbose for α-glucosidase) and triplicate measurements to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
